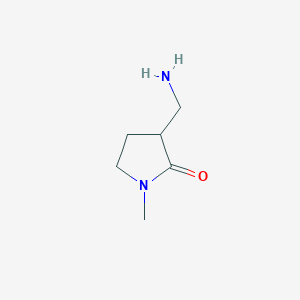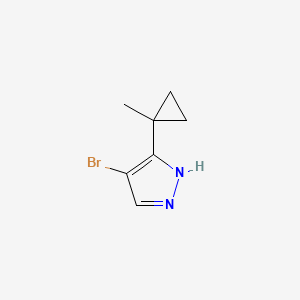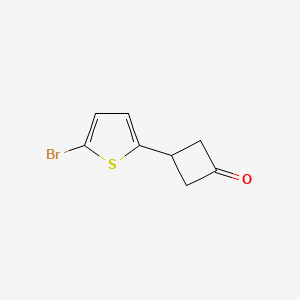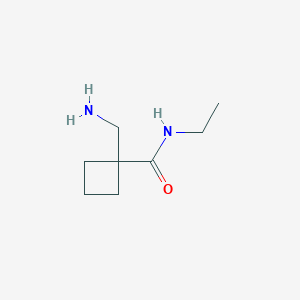
1-(氨甲基)-N-乙基环丁烷-1-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
立体异构体的合成
一项综合研究详细介绍了密切相关的化合物 2-(氨甲基)环丁烷-1-羧酸所有四个立体异构体的合成,该化合物可能与 1-(氨甲基)-N-乙基环丁烷-1-甲酰胺共享合成路线或结构相似性。该过程涉及光化学 [2+2] 环加成,然后进行几个步骤以产生顺式和反式异构体作为单一对映异构体 (André 等人,2013)。
构象研究
另一项研究集中于使用量子力学计算和经典分子动力学模拟研究 1-氨基环丁烷-1-羧酸的内在构象特性。这项工作突出了该化合物由于其环状性质而受到的约束柔性,并为进一步的模拟开发了力场参数 (Casanovas 等人,2006)。
新合成路线
研究还探索了类似化合物的新的合成路线。例如,1-氨基环丁烷羧酸是通过一种创新的方法合成的,该方法涉及氨气与 1-溴环丁烷羧酸的反应,提供了一种更实用、更方便的方法,具有潜在的工业应用 (傅志锋,2004)。
对映体纯化合物
一项关于快速获得对映体纯形式的顺式环丁烷 γ-氨基酸的研究,以光化学 [2+2] 环加成反应为关键步骤。这项研究与了解结构相似化合物以其纯对映体形式合成的相关 (André 等人,2011)。
作为生长调节剂的作用
1-氨基环丙烷 1-羧酸 (ACC),虽然不是所讨论的确切化合物,但因其作为植物中乙烯的直接前体的作用而被广泛研究,表明类似化合物具有潜在的生物活性作用。ACC 参与植物发育和病原菌毒力突出了对氨基环丁烷羧酸的研究的更广泛意义 (Polko 和 Kieber,2019)。
作用机制
Target of Action
It’s worth noting that amines, which this compound is a derivative of, are known to be good nucleophiles . They can react with various electrophiles, including carbonyl compounds and sulfonyl groups .
Mode of Action
Amines, in general, are known to react with carbonyl compounds to form imines . They can also react with sulfonyl groups to form sulfonamides . These reactions are typically acid-catalyzed and reversible .
Biochemical Pathways
For instance, they are involved in the formation of proteins, alkaloids, hormones, neurotransmitters, and other biologically important molecules .
Pharmacokinetics
It’s worth noting that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability .
Result of Action
The formation of imines and sulfonamides through the reaction of amines with carbonyl compounds and sulfonyl groups, respectively, can have various biological implications .
Action Environment
It’s important to note that factors such as ph, temperature, and the presence of other substances can significantly affect the reactivity and stability of amines .
生化分析
Biochemical Properties
1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions are crucial for the compound’s role in facilitating the transfer of amino groups and the oxidation-reduction reactions in metabolic pathways . Additionally, 1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function.
Cellular Effects
1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades . This modulation can result in changes in gene expression, affecting the transcription of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of 1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity. For instance, it has been found to inhibit the activity of certain dehydrogenases by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, such as alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in amino acid metabolism, such as aminotransferases and dehydrogenases . These interactions can influence metabolic flux and the levels of metabolites in the cell. For example, the compound can enhance the conversion of amino acids into their corresponding keto acids, facilitating their utilization in energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of 1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, such as the L-type amino acid transporter (LAT1) and the sodium-dependent multivitamin transporter (SMVT) . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide within tissues can vary depending on the expression levels of these transporters and binding proteins.
Subcellular Localization
The subcellular localization of 1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide is an important factor that influences its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, depending on the presence of targeting signals or post-translational modifications . For example, the addition of specific lipid groups can direct the compound to the plasma membrane, where it can interact with membrane-associated proteins and influence signaling pathways. The subcellular localization of 1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide can also affect its stability and degradation, as different compartments have distinct enzymatic activities and degradation pathways.
属性
IUPAC Name |
1-(aminomethyl)-N-ethylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-10-7(11)8(6-9)4-3-5-8/h2-6,9H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJVWSYHNGNQOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CCC1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380199.png)
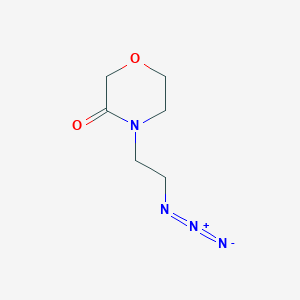
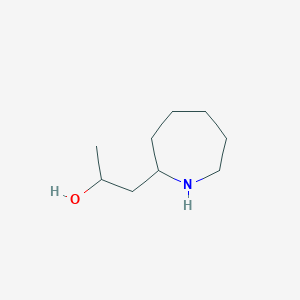
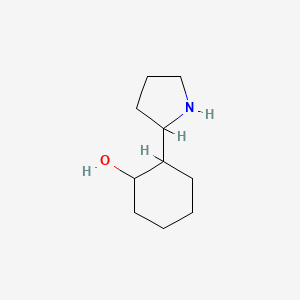
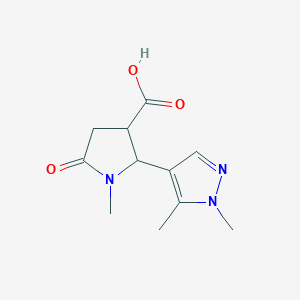
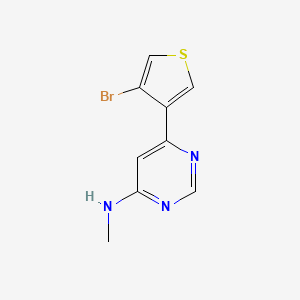
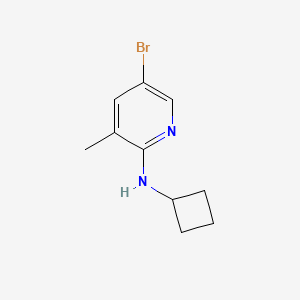
![[1,3]Thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B1380210.png)

